1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea
Description
Thematic Significance of Substituted Urea (B33335) Motifs in Contemporary Chemical Research
Substituted urea motifs are of paramount importance in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. The urea functionality is a versatile hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets such as enzymes and receptors. This ability to mimic peptide bonds contributes to its widespread use in drug design.
Numerous clinically approved drugs and bioactive compounds incorporate the urea scaffold, demonstrating a broad spectrum of pharmacological properties. guidechem.com Urea derivatives have been successfully developed as anticancer, anti-HIV, antidiabetic, and anticonvulsive agents. nih.gov For instance, sorafenib (B1663141) and lenvatinib (B1674733) are urea-containing compounds approved for cancer therapy. nih.gov The rigid and planar nature of the urea group can provide a stable core for constructing molecules with well-defined three-dimensional structures, which is crucial for selective binding to protein targets.
Contextualizing 1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea within Urea Derivative Studies
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1876976-56-5 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| InChI Key | XJFJCSFQEFOIFI-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases. guidechem.com
This compound is an unsymmetrical urea derivative. Its structure is characterized by three key components:
A central urea core (-NH-CO-NH-)
A benzyl (B1604629) group (-CH₂-C₆H₅) attached to one nitrogen atom
A (1-hydroxycyclopentyl)methyl group (-CH₂-C₅H₈OH) attached to the other nitrogen atom
While specific research findings on this compound are not extensively documented in publicly accessible literature, its structural features allow for its contextualization within the broader study of urea derivatives. The benzyl group is a common substituent in many biologically active urea compounds. nih.govreading.ac.ukmdpi.com It can engage in hydrophobic and pi-stacking interactions with biological targets. The cyclopentyl moiety introduces a bulky, aliphatic ring system. Structure-activity relationship (SAR) studies on other urea derivatives have shown that such cyclic groups can significantly influence a compound's biological activity. For example, in a series of anti-tuberculosis agents, the presence of a bulky aliphatic ring like adamantyl or cyclooctyl was found to be important for efficacy. nih.gov The hydroxyl group (-OH) on the cyclopentyl ring adds a polar functional group capable of forming hydrogen bonds, which could be critical for receptor binding or improving solubility.
The synthesis of unsymmetrical ureas like this compound typically involves the reaction of an amine with an isocyanate. nih.gov For instance, benzylamine (B48309) could be reacted with (1-hydroxycyclopentyl)methyl isocyanate, or vice-versa, to form the final product.
Current Research Landscape and Emerging Trends for Urea-Containing Compounds
The research landscape for urea-containing compounds is dynamic and expanding. A significant trend is the development of novel synthetic methodologies that are more efficient and environmentally friendly, avoiding hazardous reagents like phosgene (B1210022). nih.govorganic-chemistry.org
In medicinal chemistry, there is a growing interest in urea-based compounds as kinase inhibitors for cancer therapy. nih.gov The urea motif is adept at interacting with the hinge region of kinase domains. Furthermore, urea derivatives are being explored for their potential in treating a wider range of diseases, including those caused by antibiotic-resistant bacteria and emerging viruses. The ability to systematically modify the substituents on the urea nitrogens allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
Another emerging trend is the use of urea derivatives in supramolecular chemistry and materials science. The strong hydrogen-bonding capabilities of the urea group are exploited to create self-assembling materials, gels, and sensors. These advanced materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(15-10-12-6-2-1-3-7-12)16-11-14(18)8-4-5-9-14/h1-3,6-7,18H,4-5,8-11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZZPFDZVPAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Optimization for 1 Benzyl 3 1 Hydroxycyclopentyl Methyl Urea
Precursor Synthesis and Derivatization Strategies
The construction of the target molecule relies on the successful synthesis of two primary building blocks: an isocyanate component (or a related electrophile) and an amine component.
Benzyl (B1604629) isocyanate is a key intermediate for the synthesis of the target urea (B33335). Several methods have been developed for its preparation, moving from classical routes to more modern, safer alternatives.
From Benzyl Halides: A common laboratory and industrial method involves the reaction of benzyl chloride with sodium cyanate (B1221674) in a solvent like dimethylformamide (DMF). The use of a calcium chloride-DMF complex can improve yields significantly, often achieving around 85%.
Staudinger–Aza-Wittig Reaction: A more contemporary, phosgene-free approach involves the reaction of benzyl azide (B81097) with a phosphine (B1218219) (often polymer-bound for easier removal) under a carbon dioxide atmosphere. acs.org This reaction proceeds through an iminophosphorane intermediate. beilstein-journals.org Microwave irradiation can accelerate this process, allowing for complete conversion in solvents like toluene (B28343) or acetonitrile (B52724) (MeCN) at temperatures around 70°C. beilstein-journals.org
From Benzylamine (B48309): The traditional, though less favored due to safety concerns, method involves the direct reaction of benzylamine with the highly toxic phosgene (B1210022) or a safer equivalent like triphosgene (B27547).
C–H Functionalization: An emerging technique is the direct isocyanation of benzylic C–H bonds. This can be achieved using catalyst systems such as copper(I) acetate (B1210297) with a 2,2′-bis(oxazoline) ligand, employing reagents like (trimethylsilyl)isocyanate (B72756) and an oxidant. nih.gov
A comparison of reaction conditions for benzyl isocyanate synthesis is presented below.
| Method | Starting Material | Reagents | Solvent | Temperature | Yield |
| From Benzyl Halide | Benzyl Chloride | Sodium Cyanate, CaCl2-DMF | DMF | 100°C | ~85% |
| Staudinger–Aza-Wittig (MW) | Benzyl Azide | Polymer-bound PPh2, CO2 | Toluene | 70°C | Complete Conversion |
| C-H Isocyanation | Toluene | TMS-NCO, NFSI, CuOAc | Acetonitrile | 80°C | ~56% |
The synthesis of (1-hydroxycyclopentyl)methylamine is a critical step that is not widely documented for the standalone compound. However, its synthesis can be logically approached through established chemical transformations starting from cyclopentanone (B42830). A highly effective and plausible route is via a cyanohydrin intermediate.
Cyanohydrin Formation: The first step involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclopentanone. This reaction is typically performed by treating cyclopentanone with hydrogen cyanide (HCN) in the presence of a catalytic amount of base, or more safely, with a cyanide salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) followed by acidification. libretexts.orgopenstax.org This transformation yields 1-hydroxycyclopentanecarbonitrile.
Nitrile Reduction: The nitrile group of the cyanohydrin is then reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or THF) is highly effective for this conversion. libretexts.orgopenstax.org An aqueous workup follows the reduction to protonate the resulting amino group and hydrolyze any remaining reducing agent complexes, yielding the final product, (1-hydroxycyclopentyl)methylamine.
An alternative precursor strategy could involve the synthesis of 1-hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine, an intermediate in the synthesis of ketamine, which features the core 1-hydroxycyclopentyl structure. erowid.org However, the cyanohydrin route offers a more direct path to the required primary amine.
The formation of the urea linkage is the final key step in the synthesis. Several strategies exist, each with distinct advantages and reagent requirements.
Via Isocyanates: This is the most direct and common method for preparing unsymmetrical ureas. It involves the nucleophilic addition of the primary amine, (1-hydroxycyclopentyl)methylamine, to the electrophilic carbon of benzyl isocyanate. The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com
Via Carbamoyl (B1232498) Chlorides: In this approach, one of the amine precursors is first converted into a carbamoyl chloride by reacting it with phosgene or triphosgene. For instance, benzylamine hydrochloride can be reacted with phosgene in an aromatic hydrocarbon solvent at elevated temperatures (60-200 °C) to generate benzylcarbamoyl chloride. google.com This intermediate is then reacted with (1-hydroxycyclopentyl)methylamine, where the amine displaces the chloride to form the urea bond.
Via Triphosgene: Triphosgene serves as a solid, safer-to-handle substitute for gaseous phosgene. commonorganicchemistry.com In a one-pot procedure, triphosgene is first treated with one of the amines (e.g., benzylamine) in the presence of a non-nucleophilic base like triethylamine. This generates the corresponding isocyanate in situ. Subsequent addition of the second amine, (1-hydroxycyclopentyl)methylamine, to the reaction mixture allows it to react with the newly formed isocyanate to produce the desired unsymmetrical urea. rsc.orgrsc.org Careful control of stoichiometry and addition order is crucial to minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com
Reaction Optimization and Process Intensification Studies
Optimizing the reaction conditions for the synthesis of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is crucial for ensuring high yield, purity, and cost-effectiveness, particularly in a manufacturing setting. acs.org
Design of Experiments (DoE) is a statistical tool that allows for the systematic investigation of multiple variables simultaneously to identify their optimal settings. spcforexcel.comnih.gov For the synthesis of this compound, a DoE approach could be employed to optimize key reaction parameters. syngeneintl.com
A fractional factorial or full factorial design could be implemented to screen for the most influential factors, followed by a response surface methodology (RSM) to pinpoint the optimal conditions. scielo.br Key factors could include reaction temperature, reaction time, molar ratio of reactants, and catalyst concentration. The primary responses to be measured would be the reaction yield and the purity of the final product. spcforexcel.com
A hypothetical DoE plan for the synthesis is outlined below:
| Factor | Low Level (-1) | High Level (+1) |
| A: Temperature (°C) | 80 | 120 |
| B: Time (min) | 15 | 45 |
| C: Molar Ratio (Isocyanate:Amine) | 1:1.1 | 1:1.5 |
| D: Catalyst Loading (mol%) | 0.5 | 2.0 |
The data generated from the DoE would be analyzed using statistical software to develop a mathematical model that describes the relationship between the factors and the responses. spcforexcel.comnih.gov This model can be represented by a regression equation. For example, a simplified model for the yield might look like:
Yield (%) = β₀ + β₁A + β₂B + β₃C + β₄D + β₁₂AB + ...
where β coefficients represent the effect of each factor and their interactions. acs.org
Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be used to visualize the relationships between the different experimental runs and identify trends in the data. controleng.comeurachem.org Response surface plots and contour plots generated from the model can then be used to visualize the design space and identify the optimal operating conditions for maximizing yield and purity. scielo.br
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistency. beilstein-journals.org Key considerations include:
Heat Transfer: Exothermic reactions need to be carefully managed on a larger scale to prevent thermal runaways. The surface area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging. ce.eco
Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates.
Reaction Kinetics: A thorough understanding of the reaction kinetics is essential for predicting the reaction behavior in a larger reactor.
Process Safety: A comprehensive risk assessment should be conducted to identify and mitigate any potential hazards associated with the process, such as the handling of reactive intermediates like isocyanates. nih.gov
Downstream Processing: The isolation and purification of the final product need to be scalable. This may involve developing robust crystallization or chromatographic purification methods.
The table below outlines key parameters for the scale-up of the synthesis:
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactor Volume | 100 mL | 20 L | 2000 L |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Jacketed reactor with advanced temperature control |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Impeller or turbine agitator |
| Addition Rate | Manual addition | Controlled addition via pump | Automated and metered addition |
| Work-up | Separatory funnel, rotary evaporator | Extraction vessel, larger evaporator | Centrifuge, filter dryer |
Elucidation of Chemical Reactivity and Transformation Pathways
Reactions at the Urea (B33335) Moiety
The urea group (–NH–CO–NH–) is a robust functional group, characterized by resonance stabilization which imparts a partial double bond character to the C-N bonds. This stability influences its reactivity towards hydrolysis, electrophiles, and nucleophiles.
Hydrolytic Stability and Degradation Pathways
Urea and its substituted derivatives are generally stable compounds. nih.gov The spontaneous, non-enzymatic hydrolysis of urea in aqueous solution is an exceedingly slow process. nih.gov This stability is attributed to significant resonance stabilization, estimated to be around 30–40 kcal/mol. nih.gov For substituted ureas like 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea, this inherent stability is expected to be maintained.
Degradation would require harsh conditions, such as heating in strong acidic or basic aqueous solutions. Under these conditions, the likely degradation pathway involves nucleophilic attack at the carbonyl carbon, leading to the cleavage of the C-N bonds. This would ultimately yield benzylamine (B48309), (1-aminomethyl)cyclopentan-1-ol, and carbon dioxide.
| Condition | Expected Reactivity | Products |
| Neutral Aqueous Solution (Room Temp) | Highly Stable | No significant degradation |
| Strong Acid (e.g., HCl, heat) | Slow Hydrolysis | Benzylamine, (1-Aminomethyl)cyclopentan-1-ol, CO2 |
| Strong Base (e.g., NaOH, heat) | Slow Hydrolysis | Benzylamine, (1-Aminomethyl)cyclopentan-1-ol, Carbonate |
Reactions with Electrophiles and Nucleophiles
The urea molecule presents both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon.
As a Nucleophile: The nitrogen atoms of the urea moiety are weakly nucleophilic. To enhance their reactivity for reactions like alkylation, a strong base such as sodium hydride (NaH) is typically required to deprotonate the nitrogen, forming a more potent urea anion. semanticscholar.org This anion can then react with electrophiles. However, in the case of this compound, the presence of the acidic hydroxyl group means a base would deprotonate the oxygen first.
As an Electrophile: The carbonyl carbon of urea is electrophilic but generally unreactive towards nucleophiles unless activated. semanticscholar.org Strong nucleophiles can attack the carbonyl group, which is a key step in hydrolytic degradation. The urea functionality can participate in reactions where it acts as a nucleophile, for instance, in palladium-catalyzed amination reactions to form C-N bonds. researchgate.net
Cyclization and Rearrangement Processes of Urea Derivatives
Urea derivatives containing hydroxyl groups can undergo intramolecular cyclization to form heterocyclic compounds. For example, N-(2-hydroxyethyl)ureas are known to cyclize to form 2-imidazolidinones. researchgate.netgoogle.com In the structure of this compound, the hydroxyl group is separated from the nearest urea nitrogen by two carbon atoms (one in the methyl group and one in the ring). This arrangement could potentially allow for an intramolecular cyclization under appropriate conditions (e.g., acid or base catalysis) to form a spirocyclic imidazolidinone derivative.
Palladium-catalyzed cyclization reactions are also a known method for forming cyclic ureas from appropriately substituted precursors, leading to structures like imidazopyridinones and benzoimidazolones. organic-chemistry.orgnih.gov Similar metal-catalyzed intramolecular reactions could potentially be applied to derivatives of this compound.
Transformations Involving the Hydroxycyclopentyl Group
The 1-hydroxycyclopentyl moiety offers a site for various chemical modifications, primarily centered on the tertiary alcohol and the stereochemistry of the cyclopentane ring.
Oxidation and Reduction Chemistry of the Hydroxyl Functionality
The hydroxyl group in the title compound is a tertiary alcohol. Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols (e.g., PCC, Swern oxidation). ncert.nic.in
Vigorous oxidation using strong oxidizing agents (e.g., potassium permanganate, chromic acid) at elevated temperatures can lead to the cleavage of carbon-carbon bonds. ncert.nic.in For this compound, such a reaction would likely break the cyclopentyl ring, leading to a mixture of carboxylic acid products.
Reduction of a tertiary alcohol is not a direct process. It would typically require a two-step sequence involving dehydration to an alkene followed by catalytic hydrogenation. Acid-catalyzed dehydration of the hydroxycyclopentyl group would likely lead to a mixture of isomeric cyclopentene derivatives, which could then be hydrogenated to the corresponding cyclopentyl derivative, thereby removing the hydroxyl functionality.
| Reaction Type | Reagents | Expected Outcome |
| Mild Oxidation | PCC, DMP, Swern | No Reaction |
| Strong Oxidation | KMnO4, H2CrO4 (heat) | C-C bond cleavage, ring opening |
| Dehydration | H2SO4 or H3PO4 (heat) | Formation of cyclopentene derivatives |
Stereoselective Modifications of the Cyclopentyl Ring
While the parent molecule is achiral, reactions involving the cyclopentyl ring can introduce stereocenters, making stereoselective synthesis a key consideration. The synthesis of polysubstituted cyclopentane rings with controlled stereochemistry is a significant area of research due to their presence in many bioactive molecules. researchgate.net
If the hydroxyl group were to be eliminated to form a double bond, subsequent reactions could be directed stereoselectively. For example, the hydroboration-oxidation of a resulting methylenecyclopentane derivative would proceed with syn-stereochemistry, adding a hydroxyl group and a hydrogen atom to the same face of the double bond. The regioselectivity of this reaction follows anti-Markovnikov's rule, where the boron attaches to the less substituted carbon. doubtnut.com This provides a pathway to introduce new functional groups with predictable stereochemistry relative to the existing substituent.
Strategies for stereoselective synthesis of complex cyclopentanes often involve transition-metal-catalyzed reactions, including cyclopropanations followed by ring expansions or conjugate additions to cyclobutenoates. nih.gov Such advanced methods could be adapted to modify the cyclopentyl core of this molecule, enabling the synthesis of stereochemically complex analogs.
Reactivity of the Benzyl (B1604629) Substituent
The benzyl group (C₆H₅CH₂–) is a common substituent in organic chemistry, and its reactivity is characterized by reactions on the aromatic ring and at the benzylic carbon position.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. msu.edu The outcome of such reactions is governed by the nature of the substituent already attached to the ring. In this compound, the substituent is a -CH₂-NH-C(=O)-R group. This group's directing and activating effects are complex. The methylene (-CH₂) group is weakly electron-donating. The adjacent urea moiety has a nitrogen atom whose lone pair can donate electron density to the ring through resonance, which is a powerful activating and ortho, para-directing effect.
However, many EAS reactions (such as nitration and sulfonation) are performed in the presence of strong acids. Under these conditions, the nitrogen atoms of the urea moiety are likely to be protonated. This protonation converts the substituent into a strongly electron-withdrawing group (-CH₂-NH₂⁺-C(=O)-R), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. uci.edu Friedel-Crafts alkylation and acylation reactions are generally incompatible with substrates bearing amine or amide functionalities, as the Lewis acid catalyst coordinates with the nitrogen lone pairs, leading to strong deactivation of the ring. uci.eduwikipedia.org
Interactive Table 3: Potential Electrophilic Aromatic Substitution Reactions The following table outlines potential EAS reactions on the benzyl group, considering the dual nature of the substituent.
| Reaction Type | Reagents/Conditions | Expected Product(s) | Notes |
| Halogenation | Br₂, FeBr₃ or AlCl₃ | ortho- and para-bromobenzyl derivatives | Under non-acidic Lewis acid conditions, ortho, para direction is expected. |
| Nitration | HNO₃, H₂SO₄ | meta-nitrobenzyl derivative | Strongly acidic conditions lead to protonation of the urea nitrogen, causing meta direction. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | meta-sulfobenzyl derivative | Strongly acidic conditions favor meta substitution due to protonation. |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / R-COCl, AlCl₃ | No reaction | The Lewis acid catalyst is deactivated by complexation with the urea nitrogens. uci.edu |
The benzylic position (the -CH₂- group attached to the aromatic ring) is particularly reactive due to the ability of the benzene ring to stabilize radical, cationic, and anionic intermediates formed at this site. wikipedia.org This enhanced reactivity allows for selective functionalization.
Benzylic Halogenation:
The benzylic hydrogens can be selectively replaced by halogens, most commonly bromine, through a free-radical chain reaction. libretexts.org A standard reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would convert the benzyl group into a bromobenzyl group, providing a valuable intermediate for further nucleophilic substitution reactions.
Benzylic Oxidation:
The benzylic position is susceptible to oxidation by strong oxidizing agents. Reagents like potassium permanganate (KMnO₄) or chromic acid can oxidize a benzylic methylene group. masterorganicchemistry.com In this specific molecule, oxidation could potentially convert the -CH₂- group to a carbonyl (C=O), yielding an N-benzoyl urea derivative. The reaction conditions must be carefully chosen to avoid degradation of other parts of the molecule. Milder and more selective reagents, such as 2-iodoxybenzoic acid (IBX), have also been developed for benzylic oxidations. masterorganicchemistry.com
Interactive Table 4: Potential Side-Chain Modifications This table summarizes key reactions that could modify the benzylic side chain.
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
| Radical Bromination | NBS, AIBN (cat.), CCl₄, heat | 1-(bromobenzyl)-3-[(1-hydroxycyclopentyl)methyl]urea | Selectively installs a bromine atom at the benzylic position. libretexts.orgucalgary.ca |
| Oxidation | KMnO₄, NaOH, H₂O, heat | 1-benzoyl-3-[(1-hydroxycyclopentyl)methyl]urea | Harsh conditions that may affect other functional groups. masterorganicchemistry.com |
| Oxidation | CrO₃, 3,5-dimethylpyrazole | 1-benzoyl-3-[(1-hydroxycyclopentyl)methyl]urea | A more selective method for oxidizing a benzylic methylene to a carbonyl. wikipedia.org |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
One-dimensional (1D) NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methylene protons of the benzyl group (PhCH₂-) would likely resonate as a doublet, coupled to the adjacent NH proton. The protons of the cyclopentyl ring and the methylene group attached to it would exhibit complex splitting patterns in the aliphatic region of the spectrum. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. Distinct signals would be expected for the carbonyl carbon of the urea (B33335) group (around δ 155-160 ppm), the aromatic carbons of the benzyl ring, and the aliphatic carbons of the cyclopentyl ring and methylene groups.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the benzyl and cyclopentyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting the different structural fragments, such as linking the benzylic protons to the urea carbonyl carbon and the methylene protons of the cyclopentylmethyl group to the other side of the urea and to the cyclopentyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet |
| Benzyl CH₂ | ~4.3 | Doublet |
| Urea NH (Benzyl side) | 5.5 - 6.5 | Triplet |
| Urea NH (Cyclopentyl side) | 5.5 - 6.5 | Triplet |
| Cyclopentylmethyl CH₂ | ~3.2 | Multiplet |
| Cyclopentyl CH₂ | 1.40 - 1.80 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Urea C=O | ~158 |
| Aromatic (Benzyl) | 127 - 140 |
| Benzyl CH₂ | ~45 |
| Cyclopentyl C-OH | ~75 |
| Cyclopentylmethyl CH₂ | ~50 |
NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. By analyzing through-space interactions between protons, it is possible to determine the spatial arrangement of the benzyl and cyclopentylmethyl groups relative to each other and to the urea backbone.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and N-H stretching of the urea. The C=O stretching of the urea group (Amide I band) would likely appear as a strong absorption around 1630-1660 cm⁻¹. The N-H bending (Amide II band) would be observed near 1550 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing a clear signature for the benzyl group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (urea) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (urea) | Stretching (Amide I) | 1630 - 1660 |
| N-H (urea) | Bending (Amide II) | 1530 - 1580 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₀N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated mass to confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide further structural information, for instance, showing the loss of the benzyl group or the cyclopentanol moiety.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for its separation from any impurities or related compounds.
Developing a robust HPLC method is critical for quality control. A reversed-phase HPLC method would likely be the most suitable approach.
Column: A C18 or C8 stationary phase would be appropriate for retaining the moderately polar compound.
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the main compound from any potential impurities with different polarities.
Detection: A UV detector, set at a wavelength where the benzyl group shows strong absorbance (e.g., around 254 nm), would be a suitable means of detection.
The developed HPLC method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of this compound.
Table 4: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Table of Compounds
| Compound Name |
|---|
| This compound |
| acetonitrile |
| methanol |
| formic acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile byproducts that may arise during the synthesis or degradation of this compound. The high sensitivity and specificity of GC-MS make it an ideal method for detecting trace-level volatile organic compounds that could indicate side reactions or decomposition pathways.
During the synthesis of substituted ureas, various volatile byproducts can be generated depending on the specific reaction conditions and starting materials. For instance, the thermal decomposition of urea and its derivatives is known to produce volatile compounds such as ammonia and isocyanic acid, which can further react to form other byproducts. In the context of this compound, potential volatile byproducts could also include species arising from the fragmentation of the benzyl or cyclopentyl moieties under thermal stress.
A typical GC-MS analysis would involve the headspace sampling of a reaction mixture or a sample of the purified compound that has been subjected to thermal stress. The volatile components are then separated on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-polydimethylsiloxane) and subsequently ionized and detected by a mass spectrometer. The identification of the byproducts is achieved by comparing their mass spectra with established libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Table 1: Hypothetical Volatile Byproducts of this compound Synthesis Identified by GC-MS
| Retention Time (min) | Identified Compound | Probable Origin |
| 3.45 | Benzylamine (B48309) | Precursor impurity or decomposition |
| 5.12 | Benzaldehyde | Oxidation of benzylamine or benzyl alcohol |
| 7.89 | Cyclopentanone (B42830) | Oxidation/decomposition of the hydroxycyclopentyl group |
| 10.23 | Benzyl isocyanate | Thermal decomposition byproduct |
This table is for illustrative purposes and represents plausible byproducts.
Preparative Chromatography for Isolation and Purification
The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a high-purity final product. Preparative chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography, are powerful techniques for achieving this separation on a larger scale compared to analytical chromatography. teledynelabs.com
The choice of the chromatographic method and conditions depends on the physicochemical properties of the target compound and its impurities. For a moderately polar compound like this compound, reversed-phase preparative HPLC is often a suitable choice. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases.
A typical preparative HPLC method would involve the following steps:
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities.
Scale-Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter, particle size of the stationary phase, and the flow rate.
Fraction Collection: The eluent from the column is passed through a detector (e.g., UV-Vis), and fractions are collected as the target compound elutes.
Purity Analysis: The collected fractions are then analyzed for purity using analytical HPLC.
Flash chromatography, a faster and more economical alternative to preparative HPLC, can also be employed for the initial purification of larger quantities of the crude product. nih.gov This technique utilizes a lower pressure and larger particle size stationary phase, typically silica gel, with an organic solvent system as the mobile phase.
Table 2: Illustrative Preparative HPLC Parameters for the Purification of this compound
| Parameter | Condition |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| 0-5 min: 30% B | |
| 5-25 min: 30% to 80% B | |
| 25-30 min: 80% B | |
| Flow Rate | 100 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL of concentrated crude solution |
This table represents a hypothetical set of parameters for illustrative purposes.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure, which in turn governs a molecule's reactivity and stability.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. mdpi.com A typical DFT study on a molecule like 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived.
Unfortunately, no specific DFT studies on this compound have been found in the scientific literature. In the absence of such studies, a hypothetical data table of ground state properties that could be calculated is presented below.
| Property | Hypothetical Value | Description |
| Total Energy | Value in Hartrees | The total electronic energy of the molecule in its ground state. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | The energy difference between the HOMO and LUMO, a measure of molecular stability and reactivity. |
| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |
Transition State Analysis for Reaction Mechanisms
Transition state analysis is a computational technique used to study the energy barriers and pathways of chemical reactions. By locating the transition state structure, which is the highest energy point along the reaction coordinate, chemists can understand the feasibility and kinetics of a reaction. For a molecule like this compound, this could involve studying its synthesis or degradation pathways. As with other computational aspects, there is no available research detailing the transition state analysis for reactions involving this specific compound.
Conformational Analysis and Energy Minima Identification
Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Research on similar urea-containing molecules has utilized computational methods to determine the predominant conformations, often finding that specific arrangements are favored to minimize steric hindrance and maximize favorable interactions. lookchem.com However, a dedicated conformational analysis for this compound has not been reported.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions with their environment.
Solvation Effects and Ligand-Solvent Interactions
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between a solute molecule (the ligand) and the surrounding solvent molecules. This is critical for understanding properties such as solubility and how the molecule behaves in a biological environment, which is typically aqueous. While general principles of solvation for urea-based compounds are understood through MD simulations, nih.gov specific studies on this compound are not available.
Conformational Sampling in Solution
While quantum chemical calculations can identify energy minima in a vacuum, MD simulations can explore the conformational landscape of a molecule in a more realistic solution environment. These simulations can reveal which conformations are most populated at a given temperature and how the molecule transitions between different shapes. This dynamic view is essential for a complete understanding of a molecule's properties. In the absence of specific MD studies for this compound, its dynamic conformational behavior in solution remains uncharacterized.
Computer-Aided Molecular Design (CAMD) and Retrosynthesis Analysis
Computer-Aided Molecular Design (CAMD) for this compound involves the use of computational tools to design and evaluate new molecular entities based on this scaffold. This process is intricately linked with retrosynthesis analysis, which computationally maps out potential synthetic routes for the parent compound and its designed analogs.
A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection would be at the urea (B33335) linkage, breaking the molecule into two key synthons: benzyl (B1604629) isocyanate and (1-aminomethyl)cyclopentanol. Alternative disconnections could also be explored to optimize the synthesis. Software tools can assist in identifying these key disconnections and suggesting precursor molecules that are commercially available or readily synthesizable.
Modern approaches to retrosynthesis utilize sophisticated algorithms and machine learning models to predict viable synthetic pathways. These tools can analyze vast databases of chemical reactions to propose step-by-step procedures, including necessary reagents and reaction conditions. For this compound, such an analysis would consider various methods for urea formation, such as the reaction of an amine with an isocyanate or the use of phosgene (B1210022) equivalents.
In silico scaffold derivatization is a powerful technique for exploring the chemical space around a lead compound like this compound. This process involves systematically modifying different parts of the molecule to create a virtual library of derivatives. The goal is to identify modifications that may enhance desired properties, such as target affinity, selectivity, or pharmacokinetic profile.
For the this compound scaffold, several points of derivatization can be explored:
The Benzyl Moiety: Substituents can be added to the aromatic ring to probe interactions with potential biological targets. Both electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) can be considered.
The Urea Linkage: While the core urea functionality is often crucial for activity, modifications such as N-methylation could be explored to alter hydrogen bonding capacity and conformational flexibility.
The Cyclopentyl Group: The hydroxyl group can be esterified or etherified, or the ring itself could be expanded or contracted to investigate the impact of size and hydrophobicity on activity.
The following table illustrates a hypothetical virtual library designed from the this compound scaffold.
| Derivative ID | Modification on Benzyl Ring | Modification on Urea Nitrogen | Modification on Cyclopentyl Ring |
| Parent | H | H | OH |
| Deriv-001 | 4-Cl | H | OH |
| Deriv-002 | 4-OCH3 | H | OH |
| Deriv-003 | H | CH3 | OH |
| Deriv-004 | H | H | O-Acetyl |
| Deriv-005 | 3-F | H | OH |
This table is interactive. Users can sort and filter the data based on the type of modification.
Once a virtual library of derivatives is designed, it is crucial to assess their synthetic feasibility. Predictive modeling for synthetic accessibility uses machine learning algorithms to score molecules based on the complexity of their synthesis. These models are trained on large datasets of known chemical reactions and can identify structures that are likely to be difficult or impossible to synthesize with current chemical methods.
For the virtual library of this compound derivatives, a synthetic accessibility score can be calculated for each molecule. This allows for the prioritization of compounds that are not only predicted to have improved activity but are also synthetically tractable. For instance, a derivative requiring a multi-step synthesis with low-yielding reactions would receive a lower accessibility score compared to a derivative that can be synthesized in a few high-yielding steps from commercially available starting materials.
The following table presents hypothetical synthetic accessibility scores for the previously designed derivatives.
| Derivative ID | Predicted Synthetic Accessibility Score (1-10, 10 being most accessible) |
| Parent | 8.5 |
| Deriv-001 | 8.2 |
| Deriv-002 | 8.1 |
| Deriv-003 | 7.5 |
| Deriv-004 | 7.9 |
| Deriv-005 | 8.3 |
This table is interactive. A lower score indicates a potentially more challenging synthesis.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the preclinical context of this compound, if a biological target has been identified, virtual screening can be employed to assess the binding potential of the designed derivatives.
This process typically involves molecular docking, where the three-dimensional structure of each derivative is computationally fitted into the binding site of the target protein. The docking algorithm calculates a binding score, which estimates the binding affinity between the small molecule and the protein. Derivatives with the most favorable binding scores are then prioritized for synthesis and experimental testing.
For example, if the target of this compound was a hypothetical protein kinase, a virtual screen of the designed library could yield the following hypothetical docking scores.
| Derivative ID | Hypothetical Docking Score (kcal/mol) |
| Parent | -7.2 |
| Deriv-001 | -8.5 |
| Deriv-002 | -7.9 |
| Deriv-003 | -6.8 |
| Deriv-004 | -7.5 |
| Deriv-005 | -8.9 |
This table is interactive. A more negative docking score generally indicates a more favorable predicted binding affinity.
These in silico predictions provide a rational basis for selecting a manageable number of derivatives for chemical synthesis and subsequent biological evaluation, thereby streamlining the drug discovery pipeline.
Structure Activity Relationship Sar Studies on 1 Benzyl 3 1 Hydroxycyclopentyl Methyl Urea Derivatives
Systematic Structural Modifications at the Benzyl (B1604629) Moiety
The electronic and steric properties of substituents on the aromatic ring of the benzyl group can drastically alter the interaction profile of the molecule.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as trifluoromethyl (-CF3), nitro (-NO2), or halogens (F, Cl), often leads to an increase in biological activity. mdpi.comnih.gov In studies on N-aryl-N'-benzylurea scaffolds, derivatives with a trifluoromethyl group showed significantly higher antiproliferative activities compared to those with electron-donating groups. mdpi.com Similarly, in a series of quinoxaline urea (B33335) analogs, an ortho-fluoro and meta-trifluoromethyl disubstituted phenyl ring resulted in the most potent inhibitor of TNFα-induced NFκB activity. nih.gov Lipophilic electron-withdrawing groups on bisaryl ureas have been found to enhance their capacity to depolarize mitochondria, a mechanism relevant to anticancer activity. nih.gov The introduction of fluorine atoms, in particular, has been shown to be beneficial for the antiproliferative activity of certain urea derivatives. mdpi.com
Electron-Donating Groups (EDGs): The effect of EDGs, such as methoxy (-OCH3) or methyl (-CH3), can be variable. In some series, compounds with these groups show lower activity compared to their EWG-substituted counterparts. mdpi.commdpi.com For instance, N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives with a methoxy group displayed weaker antiproliferative activity than those with a trifluoromethyl group. mdpi.com However, in other contexts, such as certain benzofuran derivatives, electron-positive groups like 4-methoxy or 4-methyl significantly improved anticancer activity. mdpi.com
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Ortho-substitution with a chlorine atom on a terminal diaryl urea moiety was found to be optimal for high inhibitory potency in one study. nih.gov In another series, substitutions at the meta and/or para positions of the aryl ring were generally well-tolerated and did not cause major impacts on activity. nih.gov
The following table summarizes the impact of various aromatic substituents on the activity of benzyl urea-related compounds.
| Compound Series | Substituent (R) | Position | Observed Effect on Activity | Reference |
| N-aryl-N'-benzylureas | -CF3 | Varies | Increased antiproliferative activity | mdpi.com |
| N-aryl-N'-benzylureas | -OCH3 | Varies | Decreased antiproliferative activity | mdpi.com |
| N-aryl-N'-benzylureas | -F | Varies | Generally beneficial for activity | mdpi.com |
| Quinoxaline ureas | o-F, m-CF3 | ortho, meta | Most potent inhibition | nih.gov |
| Bisaryl ureas | Lipophilic EWGs | Varies | Enhanced mitochondrial depolarization | nih.gov |
Bioisosteric replacement is a strategy used to substitute a part of a molecule with a structurally different group that retains similar biological activity, often to improve physicochemical or pharmacokinetic properties. drughunter.com Replacing the benzyl group's phenyl ring with various heteroaromatic systems is a common approach. documentsdelivered.com
Pyridyl and Thiazolyl Rings: In kinase inhibitor design, replacing a phenyl ring with a 2-pyridyl or 2-thiazolyl ring has been shown to be a successful strategy. nih.gov The nitrogen atom in the 2-pyridyl ring can form an intramolecular hydrogen bond with a distal urea NH, favoring a conformation that enhances binding affinity. nih.gov
Five-Membered Heterocycles: In the development of formyl peptide receptor 2 (FPR2) agonists, the phenylurea portion was successfully replaced with various five-membered heterocycles. nih.gov Potent agonists were identified where the phenyl was replaced by rings like oxadiazole and isoxazole. The arrangement of heteroatoms within the ring was found to be crucial for potency, with isomers showing significant differences in activity. nih.gov For example, an overlay of an active isoxazole analog with the parent phenylurea showed the isoxazole nitrogen occupying a similar region to the urea oxygen, suggesting it forms a similar key interaction with the protein. nih.gov
Other Heteroaromatic Systems: Bioisosteric replacement of a phenyl ring with heterocycles like thiophene is also a widely applied tactic in drug design. avcr.cz In the context of STING inhibitors, replacing a biphenyl moiety with phenyl pyrimidine and oxazole groups was tolerated, though it led to a slight decrease in potency. acs.org
The table below illustrates examples of bioisosteric replacements for an aromatic ring in urea derivatives and their resulting activity.
| Original Group | Bioisosteric Replacement | Compound Context | Impact on Activity | Reference |
| Phenyl | 2-Pyridyl | Cdk4 Kinase Inhibitors | Significant increase in potency | nih.gov |
| Phenyl | 2-Thiazolyl | Cdk4 Kinase Inhibitors | Potent, but less than 2-pyridyl | nih.gov |
| Phenyl | Oxadiazole | FPR2 Agonists | Maintained high potency | nih.gov |
| Phenyl | Isoxazole | FPR2 Agonists | Potency highly dependent on isomer | nih.gov |
Modulations of the Urea Linkage and its Effects
The urea moiety is a critical pharmacophore, primarily due to its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group), facilitating strong interactions with biological targets. nih.govmdpi.com
Direct modification of the urea nitrogen atoms through alkylation or acylation can profoundly impact a compound's activity.
N-Alkylation: Introducing alkyl groups, such as methyl, onto the urea nitrogens can decrease biological activity. In a series of anti-tuberculosis agents, mono-N-methylation of the urea resulted in a significant decrease in potency, and di-N-methylation led to an even greater loss of activity. nih.gov This is often because the N-H protons are essential for hydrogen bonding with the target protein. nih.gov N-methylation can also induce stereochemical switching, forcing a change from a trans,trans conformation, which is typical for N,N'-diarylureas, to a cis,cis conformation, altering how the molecule fits into a binding site. nih.gov Furthermore, studies on the iridium-catalyzed N-alkylation of urea with benzyl alcohol noted that the intermediate N-benzylurea is more reactive than urea itself, suggesting the benzyl group increases the nucleophilicity of the alkylated nitrogen. uno.edu
N-Acylation: N-acyl ureas are a class of compounds with a wide range of biological activities. reading.ac.uk The synthesis of novel N-acyl cyclic urea derivatives has been explored to generate new functional molecules with potential applications as HIV protease inhibitors and herbicides. researchgate.net The addition of an acyl group introduces another carbonyl, potentially altering the electronic properties and hydrogen bonding capacity of the urea core.
The following table summarizes the effects of N-alkylation on urea derivative activity.
| Modification | Compound Series | Observed Effect on Activity | Reference |
| Mono-N-methylation | Antitubercular ureas | Significant decrease in MIC | nih.gov |
| Di-N-methylation | Antitubercular ureas | Further decrease in MIC | nih.gov |
Replacing the atoms of the urea core with isosteres can modulate binding properties, stability, and solubility. nih.gov
Urea to Thiourea: A common isosteric replacement is the substitution of the carbonyl oxygen with a sulfur atom to form a thiourea. Thioureas and ureas have similar structures, but different chemical properties. researchgate.net In many cases, this substitution enhances biological activity. For example, several studies have shown that thiourea derivatives exhibit greater anticancer or antiproliferative activity compared to their corresponding urea analogs. biointerfaceresearch.com However, this is not a universal rule. In a series of antitubercular adamantyl derivatives, replacing the urea with a thiourea led to an 80-fold decrease in activity, indicating the urea oxygen was critical for the desired interaction. nih.gov
Other Isosteres: Other bioisosteres for the urea group have been successfully employed. Cyanoguanidine and squaramide moieties have been used to replace the urea scaffold to overcome issues like poor solubility or metabolic instability. nih.gov In the development of neuropeptide Y1 receptor antagonists, replacing a urea linker with a cyanoguanidine or an oxadiazole moiety was a successful strategy. bohrium.com In another example, an aminopyrimidin-4-one group was used as a urea bioisostere. nih.gov
The table below provides examples of isosteric replacements for the urea moiety.
| Original Moiety | Isosteric Replacement | Compound Context | Observed Effect on Activity | Reference |
| Urea | Thiourea | Antitubercular agents | 80-fold decrease in activity | nih.gov |
| Urea | Thiourea | Anticancer agents | Often enhances activity | biointerfaceresearch.com |
| Urea | Cyanoguanidine | NPY1 receptor antagonists | Successful replacement, maintained activity | bohrium.com |
| Urea | Squaramide | NPY1 receptor antagonists | Successful replacement, maintained activity | nih.gov |
Derivatization of the Hydroxycyclopentylmethyl Group
The (1-hydroxycyclopentyl)methyl group represents a bulky, lipophilic moiety with a hydrogen-bonding hydroxyl group. Its size, shape, and functionality are critical for target recognition. SAR studies on related structures highlight the importance of bulky aliphatic ring systems for activity.
In a comprehensive SAR study of urea-based anti-tuberculosis agents, one side of the urea was substituted with an aryl ring, while the other side was modified with various aliphatic groups. The findings from this study provide valuable insights into the potential derivatization of the hydroxycyclopentylmethyl group. nih.gov
Ring Size: The size of the cycloalkyl ring has a significant impact on activity. A strong preference for bulky aliphatic rings was observed. For instance, adamantyl and cyclooctyl groups resulted in highly potent compounds. In contrast, replacing the adamantyl group with smaller rings like cyclohexyl or cyclopentyl led to a considerable decrease in activity. This suggests that for the 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea scaffold, increasing the ring size from cyclopentyl to cyclohexyl or cyclooctyl might enhance potency, provided it fits the target's binding pocket. nih.gov
Bulky Substituents: The consistent finding is that bulky, hydrophobic groups are preferred on the aliphatic side of the urea molecule for maximal activity in this class of compounds. nih.gov This preference for bulky groups like adamantyl appears relevant for both enzyme inhibition and whole-cell activity. nih.gov This implies that the cyclopentyl ring in the parent compound is a key feature, and modifications that increase its bulk, perhaps by adding substituents to the ring itself, could be a viable strategy for optimization.
Role of the Hydroxyl Group: While the specific derivatization of the hydroxyl group on the cyclopentyl ring is not detailed in the provided sources, its presence offers a handle for modification. It can act as a hydrogen bond donor or acceptor. Esterification or etherification of this group would alter its hydrogen-bonding capability and increase lipophilicity, which could modulate cell permeability and binding affinity. Conversely, its removal would likely be detrimental if it is involved in a key hydrogen bond with the biological target.
The following table, based on analogous compound series, illustrates the effect of modifying the bulky aliphatic group on antitubercular activity.
| Aliphatic Group (R') | Relative Activity (Antitubercular MIC) | Key Finding | Reference |
| Adamantyl | Very High (MIC = 0.01 µg/mL) | Bulky, rigid cage is optimal. | nih.gov |
| Cyclooctyl | High | Large ring size is well-tolerated. | nih.gov |
| Cyclohexyl | Decreased | Smaller ring size reduces activity. | nih.gov |
| Cyclopentyl | Decreased | Smaller ring size reduces activity. | nih.gov |
These findings suggest that the (1-hydroxycyclopentyl)methyl group plays a crucial role in the molecule's activity, primarily through its steric bulk. Modifications aimed at increasing this bulk, such as expanding the ring size, could be a promising avenue for enhancing biological efficacy.
Mechanistic Elucidation of Preclinical in Vitro Interactions
Protein-Ligand Interaction Analysis (e.g., Crystallography, NMR, SPR)There are no published crystal structures, Nuclear Magnetic Resonance (NMR) spectroscopy studies, or Surface Plasmon Resonance (SPR) data that describe the direct interaction of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea with any protein target.
Consequently, the requested data tables and detailed research findings for this specific compound cannot be provided.
Co-crystallization and X-ray Diffraction Studies of Ligand-Bound Proteins
Co-crystallization followed by X-ray diffraction is a powerful technique to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. This provides invaluable insights into the binding mode, specific molecular interactions, and any conformational changes in the protein upon ligand binding.
In the case of the representative compound BIRB 796, its co-crystallization with p38 MAP kinase has revealed a unique allosteric binding site, distinct from the ATP-binding pocket. columbia.edu The high-resolution crystal structure (PDB ID: 1KV2) shows that BIRB 796 binds to a region that is only accessible when the kinase is in an inactive, "DFG-out" conformation. columbia.eduopnme.com This refers to the flipping of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, a conformational change that is crucial for the inhibitory mechanism. columbia.edu
The urea (B33335) moiety of BIRB 796 is central to its interaction with the protein, forming key hydrogen bonds with the backbone of Asp168 and the side chain of Glu71 in the hinge region of the kinase. columbia.edu The naphthyl and pyrazole (B372694) rings of the inhibitor occupy hydrophobic pockets, further stabilizing the complex. columbia.edu This detailed structural information is critical for understanding the inhibitor's potency and selectivity and provides a rational basis for the design of new, improved inhibitors.
| Parameter | Value |
|---|---|
| PDB ID | 1KV2 |
| Resolution | 2.5 Å |
| Space Group | P21 21 21 |
| Protein Conformation | DFG-out (inactive) |
| Key Interacting Residues | Glu71, Asp168, Phe169 |
Solution-State NMR for Binding Epitope Mapping
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for mapping the binding interface (epitope) of a ligand on its protein target in solution, which is more representative of the physiological environment than a crystal. The most common approach involves monitoring changes in the NMR signals of the protein upon addition of the ligand.
Chemical Shift Perturbation (CSP) is a widely used NMR method for this purpose. In a typical experiment, a series of 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein are recorded in the absence and presence of increasing concentrations of the inhibitor. The binding of the ligand to the protein causes changes in the local chemical environment of the amino acid residues at the binding site, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift changes onto the protein structure, the binding site can be identified.
For the p38 MAP kinase-BIRB 796 system, such an analysis would reveal significant chemical shift perturbations for amino acid residues located in the allosteric binding pocket identified by X-ray crystallography. Specifically, residues in the hinge region and the activation loop, including Glu71 and Asp168, would be expected to show the most pronounced changes, confirming their direct interaction with the inhibitor in solution.
| Residue | Location | Expected Chemical Shift Perturbation (ppm) |
|---|---|---|
| Glu71 | Hinge Region | Large |
| Asp168 | DFG Motif | Large |
| Phe169 | DFG Motif | Moderate |
| Lys53 | ATP-binding site (no direct binding) | Minimal |
Surface Plasmon Resonance for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that allows for the real-time monitoring of biomolecular interactions. It is widely used to determine the kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of a ligand binding to its target.
In a typical SPR experiment, the protein (e.g., p38 MAP kinase) is immobilized on a sensor chip, and a solution containing the inhibitor (e.g., BIRB 796) is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate the association rate constant (kₐ) and the dissociation rate constant (kₔ), respectively. The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ.
Studies on BIRB 796 have shown that it exhibits unusually slow binding kinetics, with both a slow association rate and a very slow dissociation rate. nih.govnih.gov This is consistent with the significant conformational change required in the p38 MAP kinase for the inhibitor to bind to the allosteric site. nih.gov The slow dissociation rate contributes to a long residence time of the inhibitor on its target, which can lead to a more sustained pharmacological effect.
| Kinetic Parameter | Value |
|---|---|
| Association Rate (kₐ) | Slow |
| Dissociation Rate (kₔ) | Very Slow |
| Equilibrium Dissociation Constant (Kₐ) | 0.1 nM |
| Residence Time (1/kₔ) | Long |
Exploration of Derivative Synthesis and Advanced Scaffold Design
Rational Design of Analogs based on SAR Data
The rational design of analogs of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is guided by structure-activity relationship (SAR) data, which provides insights into the molecular features essential for its biological activity. By systematically modifying the parent structure, researchers can probe the impact of various substituents and conformational constraints on the compound's efficacy and selectivity.
To investigate the bioactive conformation of this compound, conformationally restricted derivatives can be synthesized. nih.gov This approach aims to lock the molecule into a specific three-dimensional arrangement, which can lead to enhanced binding affinity for its biological target.
One strategy involves the incorporation of the urea (B33335) moiety into a cyclic system. For instance, the flexible benzyl (B1604629) and cyclopentylmethyl groups could be cyclized to form a rigid heterocyclic scaffold. This can be achieved through ring-closing metathesis or other intramolecular cyclization reactions. The resulting constrained analogs would provide valuable information about the optimal spatial orientation of the key pharmacophoric elements.
Another approach is the introduction of bulky substituents or intramolecular hydrogen bonds to limit the rotational freedom of the molecule. For example, replacing the benzyl group with a more sterically demanding substituent could favor a particular rotamer. Similarly, the introduction of a functional group capable of forming a hydrogen bond with the urea or hydroxyl group could stabilize a specific conformation. researchgate.net
The synthesis of such derivatives often requires multi-step synthetic sequences. For example, the synthesis of a cyclized analog might begin with the preparation of a diene-containing amine precursor, followed by ring-closing metathesis and subsequent urea formation. The biological evaluation of these conformationally restricted derivatives is essential to validate the design strategy and to further refine the SAR model. nih.gov
Bioreversible protecting groups, or prodrugs, can be incorporated into the structure of this compound to improve its pharmacokinetic properties, such as solubility, stability, and membrane permeability. These protecting groups are designed to be cleaved in vivo by enzymatic or chemical means, releasing the active parent drug. organic-chemistry.org
For the hydroxyl group on the cyclopentyl ring, common bioreversible protecting groups include esters, such as acetate (B1210297) or pivaloate, and carbonates. wikipedia.org These can be introduced by reacting the parent compound with the corresponding acyl chloride or chloroformate in the presence of a base. The lability of these groups can be tuned by varying the steric and electronic properties of the ester or carbonate.
The urea functional group itself can be protected, for instance, as an N-acyloxy or N-phospho-oxy derivative. However, modification of the urea moiety should be approached with caution, as it is often a key pharmacophore responsible for target binding through hydrogen bond interactions.
The selection of a suitable bioreversible protecting group depends on several factors, including the desired rate of cleavage, the site of activation, and the potential for toxic byproducts. uchicago.edu The synthesis of these prodrugs is typically straightforward, involving standard protection and deprotection protocols. uwindsor.ca Their evaluation involves in vitro stability studies in plasma and liver microsomes, as well as in vivo pharmacokinetic studies to confirm the release of the active compound.
Combinatorial and Parallel Synthesis Approaches for Library Generation
Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of analogs of this compound. These approaches enable the systematic exploration of the chemical space around the core scaffold, facilitating the identification of derivatives with improved properties. nih.gov
Solid-phase synthesis offers several advantages for the generation of urea libraries, including the use of excess reagents to drive reactions to completion and simplified purification procedures. acs.org A common strategy involves the attachment of one of the amine precursors to a solid support, followed by reaction with an isocyanate or a phosgene (B1210022) equivalent and the second amine. acs.org
For the synthesis of analogs of this compound, either benzylamine (B48309) or (1-aminomethyl)cyclopentanol could be immobilized on a resin. For example, benzylamine can be attached to a rink amide resin, followed by reaction with a protected (1-isocyanatomethyl)cyclopentanol. Subsequent cleavage from the resin would yield the desired urea derivative.
Various linkers, such as the T2 triazene (B1217601) linker, have been developed for the solid-phase synthesis of ureas, allowing for mild cleavage conditions that are compatible with a wide range of functional groups. acs.orgacs.org The use of automated synthesizers can further enhance the throughput of solid-phase synthesis, enabling the generation of large and diverse urea libraries. acs.org
Solution-phase parallel synthesis provides a complementary approach to solid-phase methods for the generation of urea libraries, particularly for smaller, more focused libraries. mdpi.org This technique involves conducting multiple reactions in parallel in a multi-well plate format, with purification often achieved through liquid-liquid extraction or the use of scavenger resins. mdpi.org
A typical solution-phase synthesis of analogs of this compound would involve the reaction of a library of substituted benzylamines with a library of substituted (1-isocyanatomethyl)cyclopentanols in an array of reaction vessels. The isocyanate intermediates can be generated in situ from the corresponding amines using reagents like triphosgene (B27547) or by the dehydration of carbamic acids. acs.org
The progress of the reactions can be monitored using high-throughput analytical techniques, such as LC-MS. Purification can be streamlined by using polymer-supported reagents and scavengers to remove excess starting materials and byproducts. mdpi.org Solution-phase parallel synthesis is well-suited for the rapid generation of compounds for high-throughput screening, allowing for the efficient exploration of SAR. nih.gov
Hybrid Molecule Design and Scaffold Hopping Strategies
Hybrid molecule design and scaffold hopping are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with improved drug-like properties. These approaches can be applied to the this compound scaffold to generate innovative analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
The design of hybrid molecules involves combining the structural features of this compound with other pharmacophores known to interact with the same or a related biological target. For instance, if the target of the parent compound is a kinase, the benzyl group could be replaced with a known kinase-inhibiting moiety, such as a pyridine (B92270) or quinazoline (B50416) ring system. mdpi.comnih.gov This molecular hybridization can lead to compounds with dual modes of action or improved binding affinity. orientjchem.org
Scaffold hopping, on the other hand, involves replacing the central urea core or the flanking benzyl and cyclopentyl groups with structurally distinct but functionally equivalent moieties. nih.gov The goal is to identify novel scaffolds that maintain the key pharmacophoric interactions while offering advantages in terms of synthetic accessibility, intellectual property, or ADME properties. bhsai.orgrsc.org For example, the urea group could be replaced by a thiourea, guanidine, or a heterocyclic bioisostere. Similarly, the cyclopentyl ring could be replaced with other cyclic or acyclic aliphatic groups. Computational tools are often employed to guide the design of scaffold-hopped analogs by assessing their shape and electrostatic similarity to the parent compound.
Both hybrid molecule design and scaffold hopping are powerful strategies for expanding the chemical space around a lead compound and for overcoming potential liabilities, such as metabolic instability or off-target effects. nih.govniper.gov.in The synthesis and biological evaluation of these novel analogs are essential for validating the design hypotheses and for identifying the next generation of drug candidates.
Broader Academic Perspectives and Interdisciplinary Applications
Implications for Advanced Organic Synthesis Methodologies
No specific synthetic methodologies have been published for 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea. However, the synthesis of unsymmetrical ureas is a well-established field in organic chemistry. General methods for creating such a molecule would typically involve the reaction of benzylamine (B48309) with a suitable isocyanate precursor derived from (1-aminomethyl)cyclopentanol, or the reaction of benzyl (B1604629) isocyanate with (1-aminomethyl)cyclopentanol. While numerous advanced methods exist for urea (B33335) synthesis that avoid hazardous reagents like phosgene (B1210022), none have been specifically applied to or developed for this particular compound.
Potential as a Chemical Probe in Biological Systems (Preclinical Research)
There is no published preclinical research that investigates the use of this compound as a chemical probe. The general class of substituted ureas has been explored for a wide range of biological activities, and compounds with similar structural features have been investigated as enzyme inhibitors or receptor modulators. For a molecule to function as a chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. Without any biological activity data, the potential of this specific compound as a chemical probe remains entirely theoretical and uninvestigated.
Development of Novel Analytical Standards and Reference Materials
The compound this compound is not established as an analytical standard or reference material. The development of a chemical as a reference standard requires it to be well-characterized, stable, and highly pure, and typically it would be used for the quantification or identification of related substances in complex mixtures, such as in pharmaceutical or environmental analysis. There is currently no documented application or need for this compound as an analytical standard.
Concluding Remarks and Future Research Trajectories
Summary of Key Academic Findings and Methodological Advancements
Research into unsymmetrical ureas, a class to which 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea belongs, has established them as crucial structural motifs in a multitude of biologically active compounds. The urea (B33335) functionality is a key pharmacophore due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. This interaction is fundamental to the therapeutic action of many drugs.
Methodological advancements in the synthesis of unsymmetrical ureas have moved towards safer and more efficient processes. Traditional methods often involve hazardous reagents like phosgene (B1210022) or isocyanates. Modern approaches focus on alternatives that are more environmentally benign. These include:
Phosgene-Free Syntheses: The use of reagents like N,N'-carbonyldiimidazole (CDI) offers a safer alternative to phosgene for creating the urea linkage.
Catalytic Methods: Transition metal-catalyzed reactions, such as those employing copper, have been developed for the synthesis of ureas, avoiding toxic catalysts and reagents. Another approach involves the use of hypervalent iodine reagents like PhI(OAc)2 as a coupling mediator, which circumvents the need for metal catalysts and harsh reaction conditions.
Rearrangement Reactions: The Curtius rearrangement is a well-established method for producing isocyanates from acyl azides, which can then react with amines to form unsymmetrical ureas.
For a compound like this compound, a plausible synthetic route would involve the reaction of benzylamine (B48309) with a suitable isocyanate precursor derived from 1-(aminomethyl)cyclopentanol. The presence of both a bulky cyclopentyl group and a hydroxyl functional group would need to be considered in the synthetic strategy to avoid side reactions and ensure good yields.
Identification of Remaining Challenges and Unexplored Avenues
Despite the progress in synthetic methodologies, challenges remain, particularly for sterically hindered ureas. The cyclopentyl group in this compound can present a steric hindrance, potentially affecting reaction kinetics and yields.
Key Challenges Include:
Steric Hindrance: The bulky nature of the cyclopentyl group can impede the approach of reactants, necessitating optimized reaction conditions or more reactive reagents. The development of catalysts that can accommodate sterically demanding substrates is an ongoing area of research.
Purification: The polarity imparted by both the urea and hydroxyl groups can complicate purification, potentially requiring advanced chromatographic techniques.
Unexplored Avenues for Research:
Biological Activity Screening: Given that many urea derivatives exhibit biological activity, a key unexplored avenue for this compound is a comprehensive screening for various therapeutic targets. Areas of interest could include its potential as an enzyme inhibitor, an antimicrobial agent, or in other areas of medicinal chemistry.
Conformational Analysis: The interplay between the flexible benzyl (B1604629) group and the rigid cyclopentyl ring could lead to interesting conformational properties. A detailed study of its three-dimensional structure and conformational dynamics could provide insights into its potential interactions with biological macromolecules.
Material Science Applications: The ability of the urea and hydroxyl groups to form extensive hydrogen bonding networks suggests that this compound, or polymers derived from it, could have applications in material science, for example, in the development of self-healing materials or supramolecular assemblies.
Strategic Outlook for Future Investigations into this compound and Related Chemical Space
The future for research into this compound and related compounds appears promising, with clear directions for investigation.
A strategic outlook would prioritize the following:
Development of an Optimized and Scalable Synthesis: A primary goal should be the development of a robust and efficient synthetic route that addresses the challenges of steric hindrance and functional group compatibility. This would enable the production of sufficient quantities of the compound for further studies.
Comprehensive Biological Evaluation: A systematic investigation of the compound's biological properties is crucial. This should involve screening against a diverse range of biological targets to identify any potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the synthesis and evaluation of a library of related analogs would be a logical next step. This would involve modifying the benzyl and cyclopentyl moieties to understand the structural requirements for activity and to optimize potency and selectivity.
Exploration of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties, including its solubility, stability, and hydrogen bonding capabilities, will be essential for any potential application, be it in medicine or materials science.
The following table provides a summary of potential research directions and their underlying rationale:
| Research Direction | Rationale |
| Optimized Synthesis | To overcome challenges of steric hindrance and enable further studies. |
| Biological Screening | To identify potential therapeutic applications based on the known bioactivity of urea derivatives. |
| SAR Studies | To optimize any identified biological activity and understand the structural basis of action. |
| Physicochemical Characterization | To provide fundamental data for any future application development. |
By systematically addressing these areas, the scientific community can unlock the full potential of this compound and expand our understanding of the chemical space of complex urea derivatives.
Q & A
Q. Yield Optimization Strategies :
- Monitor reactions via thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) to reduce side products .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Structural Confirmation :
- NMR : ¹H and ¹³C NMR to identify urea NH protons (~6.5–7.0 ppm) and cyclopentyl CH₂ groups (~1.5–2.5 ppm) .
- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3400 cm⁻¹) .
Purity Assessment : - HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
How does the hydroxycyclopentyl group influence the compound’s solubility and bioavailability in biological systems?
Advanced Research Question
Solubility Analysis :
- The hydroxycyclopentyl group increases hydrophilicity compared to unsubstituted analogs.
- LogP Measurement : Experimental determination via shake-flask method (expected LogP ~2.1) .
Bioavailability Studies : - In vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .
What experimental design strategies can resolve contradictions in reported biological activities of similar urea derivatives?
Advanced Research Question
Statistical Approaches :
- Factorial Design : Test variables (e.g., concentration, pH) to identify interaction effects .
- Response Surface Methodology (RSM) : Optimize enzyme inhibition assays for IC₅₀ determination .
Case Study : - If conflicting data arise on kinase inhibition, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
How can computational chemistry predict the reactivity or binding affinity of this compound with biological targets?
Advanced Research Question
Methods :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Validation : - Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
Advanced Research Question
Challenges :
- Racemization during urea bond formation due to basic conditions .
Solutions : - Chiral Chromatography : Use amylose-based columns for enantiomer separation .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopentyl intermediate preparation .
How do structural modifications (e.g., fluorination of the benzyl group) impact the compound’s pharmacological profile?
Advanced Research Question
Case Study :
- 4-Fluorobenzyl Analog : Compare LogD, metabolic stability, and target affinity with the parent compound .
Methodology : - Synthesize analogs via Suzuki coupling or nucleophilic substitution.
- Assess cytotoxicity in HEK293 cells (CC₅₀) and selectivity via kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
